4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a naphthalene ring structure that is partially hydrogenated, with a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. It is used primarily in laboratory settings for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-naphthoic acid derivatives under specific conditions to achieve the desired tetrahydronaphthalene structure . The reaction conditions often involve the use of palladium or platinum catalysts at elevated temperatures and pressures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-ol
Uniqueness: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
1824078-27-4 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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